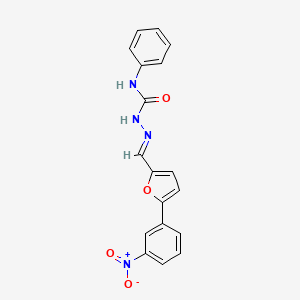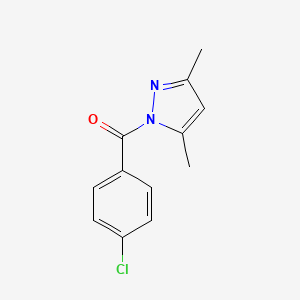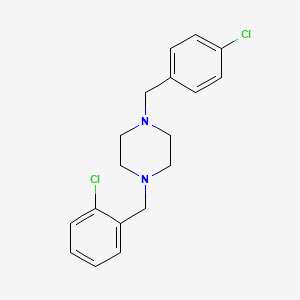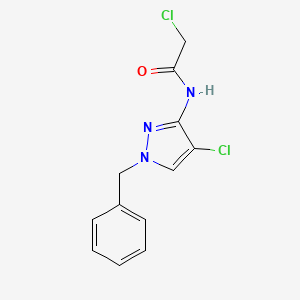
5-(3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-(3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone involves the reaction of 5-nitro-2-furaldehyde with N-phenylsemicarbazide. This process yields novel semicarbazone derivatives, which are characterized by their E-configuration as determined by NMR-NOE experiments. These compounds have been synthesized in good to excellent yields from readily available starting materials in 2-3 steps, demonstrating the efficiency and scalability of the synthesis process (Cerecetto et al., 2000).
Molecular Structure Analysis
The molecular structure of 5-(3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to the furaldehyde moiety through a semicarbazone linker. This structure is crucial for the compound's biological activity, as the nitro group and the semicarbazone moiety play significant roles in its pharmacological profile. X-ray diffraction methods and vibrational spectroscopy have been employed to analyze the crystal structures of similar compounds, providing insights into their molecular conformation and packing patterns (Pogoda et al., 2016).
Chemical Reactions and Properties
5-(3-Nitrophenyl)-2-furaldehyde N-phenylsemicarbazone participates in various chemical reactions owing to its functional groups. The nitro group and the semicarbazone moiety are reactive sites that can undergo reduction, hydrolysis, and condensation reactions, which are fundamental in modifying the compound's chemical properties and biological activity.
Physical Properties Analysis
The physical properties of 5-(3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone, such as melting point, solubility, and thermal behavior, are influenced by its molecular structure. Thermal analysis techniques like DTA, DSC, and TG have been employed to study the thermal behavior of nitrofuran derivatives, revealing information about their stability and decomposition patterns. These properties are essential for understanding the compound's behavior under different conditions and for its formulation into pharmaceutical products (Stojčeva-Radovanović & Milić, 1987).
Chemical Properties Analysis
The chemical properties of 5-(3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone, including its reactivity, stability, and interaction with biological targets, are central to its pharmacological potential. Studies have shown that the nitro group and the furaldehyde moiety contribute to the compound's antimicrobial and antitrypanosomal activities, highlighting the importance of its chemical properties in its therapeutic applications (Cerecetto et al., 2000).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. A safety data sheet (SDS) would provide detailed information about the potential hazards, safe handling procedures, and emergency measures .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-18(20-14-6-2-1-3-7-14)21-19-12-16-9-10-17(26-16)13-5-4-8-15(11-13)22(24)25/h1-12H,(H2,20,21,23)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCPKYLHFTWEFI-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5534688.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534689.png)
![(3S*,4R*)-1-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5534690.png)


![2-({5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5534713.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5534719.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5534728.png)
![[5-(3,4-dimethylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5534733.png)
![N-isopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5534734.png)

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B5534746.png)

